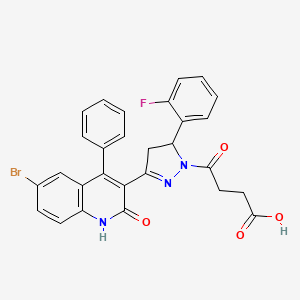
(2,4-Difluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of a Mannich reaction . This reaction is commonly used to incorporate piperazine, a structural motif found in many biologically active compounds, into the molecule . The product is typically purified by crystallization and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of similar compounds is typically assigned by HRMS, IR, 1H, and 13C NMR experiments . The 1H spectrum shows characteristic signals for the protons of piperazine, the methoxy group, the CH2 group, and aromatic protons .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve a Mannich reaction . This reaction is used to incorporate a piperazine ring into the molecule . The product is then purified by crystallization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically characterized by 1H NMR, 13C NMR, IR, and HRMS spectra . The 1H spectrum shows characteristic signals for the protons of piperazine, the methoxy group, the CH2 group, and aromatic protons .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has been evaluated for its potential in antimicrobial activity. Studies have shown that it can interact with proteins like oxidoreductase, enhancing antibacterial and antifungal effects .
Antitumor and Cytotoxic Activity
Research indicates that derivatives of this compound exhibit cytotoxicity against human tumor cell lines, suggesting its use in cancer treatment .
Potassium Channel Blockers
It has been used in the preparation of amine derivatives that act as potassium channel blockers, which are useful in treating autoimmune and inflammatory diseases .
Anti-HIV Potential
Molecular docking studies have been performed on similar indole derivatives, indicating a potential role in anti-HIV treatments .
Atypical Antipsychotic Agents
A series of related thiazole compounds were synthesized to prepare novel atypical antipsychotic agents, showing promise in both in vitro and in vivo studies .
AMPK Activation for Metabolic Disorders
The compound has been used to develop novel AMPK activators, which are significant in the management of metabolic disorders .
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets such as matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins . These targets play crucial roles in cellular processes like cell growth, apoptosis, and signal transduction.
Mode of Action
Thiazole derivatives are known to inhibit matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins . This inhibition can lead to changes in cellular processes, potentially leading to the death of cancer cells or the inhibition of their growth.
Biochemical Pathways
The downstream effects of these interactions could include the inhibition of cancer cell proliferation and the induction of apoptosis .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s absorption and distribution in the body.
Result of Action
Thiazole derivatives have been reported to show growth inhibition activity against certain cancer cell lines . This suggests that the compound may have potential anticancer activity.
Eigenschaften
IUPAC Name |
(2,4-difluorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3OS.ClH/c1-11-10-23-15(19-11)9-20-4-6-21(7-5-20)16(22)13-3-2-12(17)8-14(13)18;/h2-3,8,10H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWPUVQBWUXMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

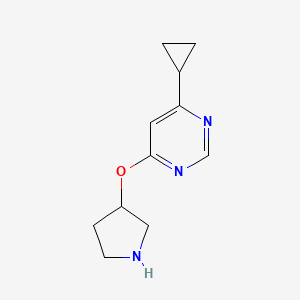
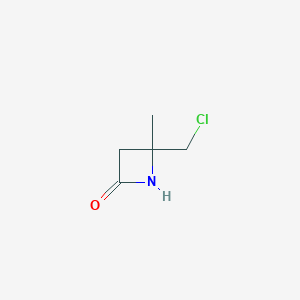
![3-[[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2991191.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2991192.png)
![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(quinoxalin-2-yl)methanone](/img/structure/B2991194.png)
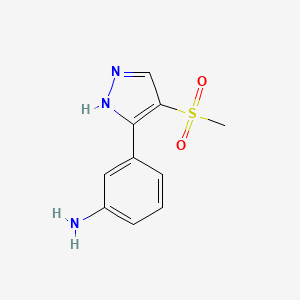
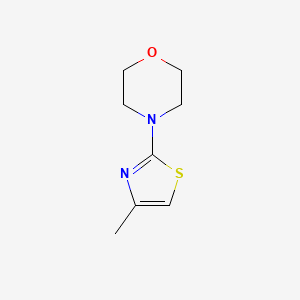


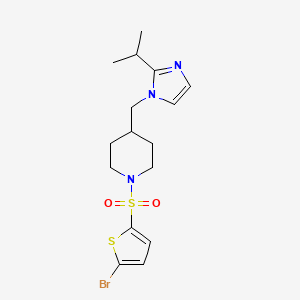
![4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2991202.png)
![N-(3-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2991206.png)
![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2991207.png)
